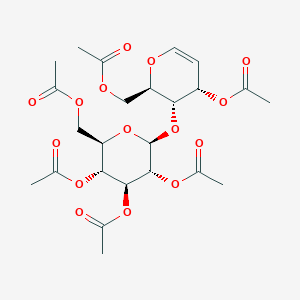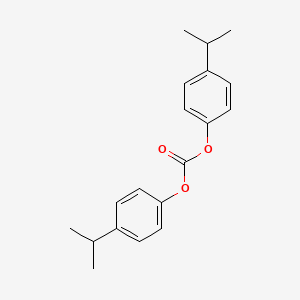
Bis(4-propan-2-ylphenyl) carbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Bis(4-propan-2-ylphenyl) carbonate can be synthesized through the reaction of 4-propan-2-ylphenol with phosgene or diphenyl carbonate. The reaction typically involves the use of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of diphenyl carbonate as a safer alternative to phosgene. The reaction is conducted in a solvent-free environment or in the presence of a suitable solvent, such as toluene or dichloromethane. The reaction mixture is heated to facilitate the formation of the carbonate ester, and the product is purified through distillation or recrystallization.
化学反应分析
Types of Reactions
Bis(4-propan-2-ylphenyl) carbonate undergoes various chemical reactions, including:
Transesterification: Reaction with alcohols to form different carbonate esters.
Hydrolysis: Reaction with water to produce 4-propan-2-ylphenol and carbon dioxide.
Polymerization: Reaction with diols or diamines to form polycarbonates or polyurethanes.
Common Reagents and Conditions
Transesterification: Catalyzed by acids or bases, typically conducted at elevated temperatures.
Hydrolysis: Occurs in the presence of water and an acid or base catalyst.
Polymerization: Involves the use of catalysts such as tin or titanium compounds, conducted at high temperatures.
Major Products Formed
Transesterification: Produces various carbonate esters.
Hydrolysis: Yields 4-propan-2-ylphenol and carbon dioxide.
Polymerization: Results in the formation of polycarbonates or polyurethanes.
科学研究应用
Bis(4-propan-2-ylphenyl) carbonate has several scientific research applications:
Polymer Chemistry: Used as a monomer in the synthesis of polycarbonates and polyurethanes, which are valuable materials in the production of plastics, adhesives, and coatings.
Materials Science: Employed in the development of high-performance materials with enhanced mechanical and thermal properties.
Pharmaceuticals: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Green Chemistry: Utilized in the synthesis of environmentally friendly polymers and materials.
作用机制
The mechanism of action of bis(4-propan-2-ylphenyl) carbonate involves its reactivity as a carbonate ester. In polymerization reactions, it acts as a monomer that undergoes condensation with diols or diamines to form long-chain polymers. The carbonate ester group is susceptible to nucleophilic attack, leading to the formation of polycarbonate or polyurethane linkages. The molecular targets and pathways involved in these reactions are primarily related to the formation of covalent bonds between the monomer units.
相似化合物的比较
Similar Compounds
Bis(phenyl) carbonate: Similar structure but lacks the isopropyl groups, resulting in different reactivity and properties.
Bis(methyl salicyl) carbonate: Contains methyl and salicyl groups, used in different applications such as melt polymerization.
Bis(pentafluorophenyl) carbonate: Contains pentafluorophenyl groups, used in peptide synthesis and other specialized applications.
Uniqueness
Bis(4-propan-2-ylphenyl) carbonate is unique due to the presence of isopropyl groups, which influence its reactivity and the properties of the resulting polymers. These groups can enhance the thermal stability and mechanical strength of the materials synthesized from this compound, making it valuable in high-performance applications.
属性
CAS 编号 |
2167-55-7 |
|---|---|
分子式 |
C19H22O3 |
分子量 |
298.4 g/mol |
IUPAC 名称 |
bis(4-propan-2-ylphenyl) carbonate |
InChI |
InChI=1S/C19H22O3/c1-13(2)15-5-9-17(10-6-15)21-19(20)22-18-11-7-16(8-12-18)14(3)4/h5-14H,1-4H3 |
InChI 键 |
FAMYXRBOUQOMGA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)OC(=O)OC2=CC=C(C=C2)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


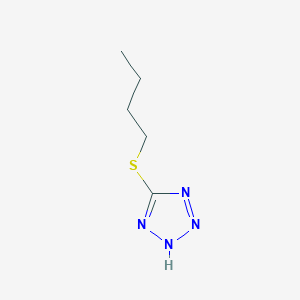
![4-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13810106.png)
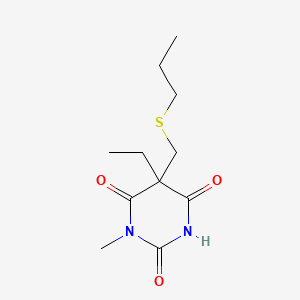
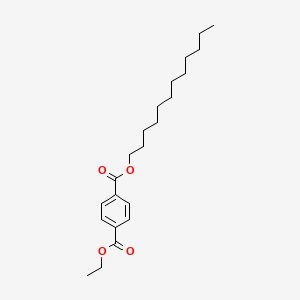
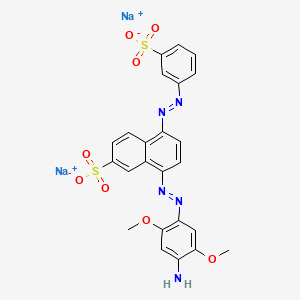

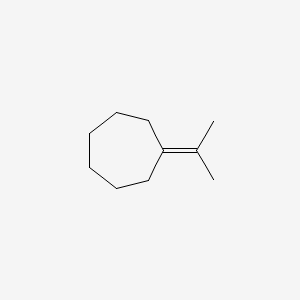

![3-Methyl-1,4-diazatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene](/img/structure/B13810127.png)
![n-[2-(Diethylamino)ethyl]hexadecanamide](/img/structure/B13810141.png)

![[(4-Methylsulfonylphenyl)methylideneamino]thiourea](/img/structure/B13810156.png)

